N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE
Overview
Description
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE is a complex organic compound that features a bromobenzyl group, a triazolothiadiazole moiety, and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolothiadiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and hydrazines under acidic or basic conditions.
Attachment of the Bromobenzyl Group: This step might involve nucleophilic substitution reactions where a bromobenzyl halide reacts with an amine group.
Final Coupling: The final step could involve coupling the triazolothiadiazole core with the bromobenzyl group under conditions that promote amide or amine bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives, reduced forms, or oxidized products.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE: A similar compound with slight structural variations.
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(1,3,4-THIADIAZOL-6-YL)PHENYL]AMINE: Another related compound with a different heterocyclic core.
Uniqueness
The uniqueness of N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE lies in its specific combination of functional groups and heterocyclic structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5S/c1-11-6-7-14(17-23-24-12(2)21-22-18(24)25-17)9-16(11)20-10-13-4-3-5-15(19)8-13/h3-9,20H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXMBBWWHMOTIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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